![molecular formula C9H9BrN2O B15230571 3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)
3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methoxy groups on the pyrrolo[2,3-C]pyridine ring system imparts unique chemical properties that can be exploited in synthetic and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine typically involves the bromination of a suitable pyrrolo[2,3-C]pyridine precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrrolo[2,3-C]pyridine ring can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas (H2).
Major Products Formed
Substitution Reactions: Products include 3-substituted-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridines.
Oxidation Reactions: Products include 3-bromo-5-formyl-1-methyl-1H-pyrrolo[2,3-C]pyridine and 3-bromo-5-carboxy-1-methyl-1H-pyrrolo[2,3-C]pyridine.
Reduction Reactions: Products include partially or fully hydrogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe molecule for studying enzyme interactions and receptor binding in various biological systems.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-methoxy-1H-pyrrolo[2,3-C]pyridine: Lacks the methyl group at the 1-position.
3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-C]pyridine: Has a different ring fusion pattern.
3-Bromo-5-methoxy-1-methyl-1H-indole: Features an indole core instead of a pyrrolo[2,3-C]pyridine core.
Uniqueness
3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine is unique due to the specific arrangement of its functional groups and ring system. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science. The presence of both bromine and methoxy groups allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propiedades
IUPAC Name |
3-bromo-5-methoxy-1-methylpyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-7(10)6-3-9(13-2)11-4-8(6)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWISHQIDQDMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C21)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
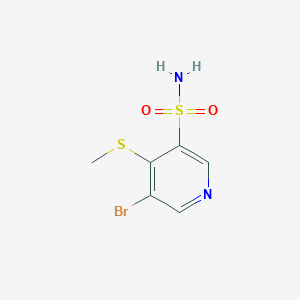
![Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15230498.png)
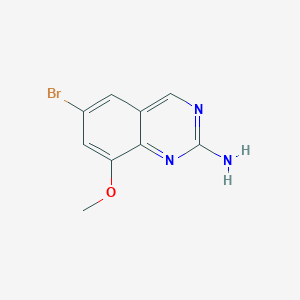
![1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15230525.png)
![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
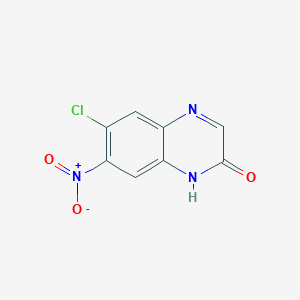

![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
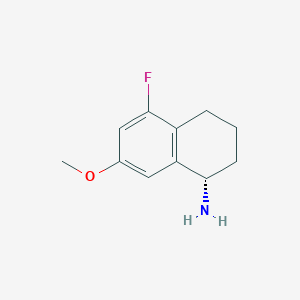
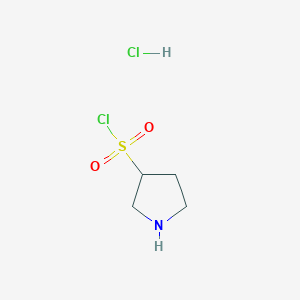


![N-((4-((2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-[1,1'-biphenyl]-2-yl)sulfonyl)benzamide](/img/structure/B15230592.png)

